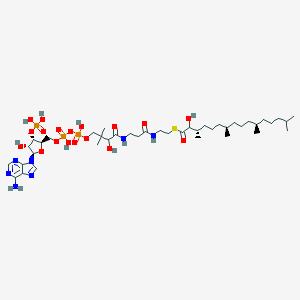

2-Hydroxyphytanoyl-CoA

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Hydroxyphytanoyl-CoA (2-HP-CoA) is a biochemical compound that plays a significant role in the metabolism of phytanic acid. It is an essential component of the alpha-oxidation pathway that breaks down phytanic acid, a branched-chain fatty acid found in certain foods such as dairy products and ruminant meat.

Scientific Research Applications

1. Role in Peroxisomal Metabolism

2-Hydroxyphytanoyl-CoA lyase, a thiamin pyrophosphate-dependent enzyme, plays a crucial role in peroxisomal metabolism. It is involved in the degradation of 3-methyl-branched fatty acids like phytanic acid and the shortening of 2-hydroxy long-chain fatty acids. This enzyme catalyzes the cleavage step in these processes, leading to the production of an (n-1) aldehyde and formyl-CoA (Casteels et al., 2007).

2. Interaction with Phytanoyl-CoA 2-Hydroxylase

Phytanoyl-CoA 2-hydroxylase, an iron(II) and 2-oxoglutarate-dependent oxygenase, interacts with this compound in the metabolism of beta-methylated fatty acids. This interaction is essential for understanding the detailed biochemical pathways of these fatty acids (Kershaw et al., 2001).

3. Role in Phytanic Acid Alpha-Oxidation

This compound is a key intermediate in the alpha-oxidation of phytanic acid. This process involves the conversion of this compound to pristanic acid in human liver, highlighting the significance of this compound in lipid metabolism (Verhoeven et al., 1997).

4. Involvement in the Breakdown of 2-Hydroxyfatty Acids

This compound lyase is also involved in the breakdown of 2-hydroxyfatty acids. This process is crucial for the degradation of certain lipids, particularly in brain cerebrosides and sulfatides (Foulon et al., 2005).

5. Implications for Thiamine Deficiencies

The enzyme's dependency on thiamine pyrophosphate suggests a potential link between thiamine deficiencies and metabolic disorders. This connection is particularly relevant in the context of diseases associated with thiamine shortage (Sniekers et al., 2006).

6. Clarification in Phytanic Acid Alpha-Oxidation Mechanism

Further research has clarified the mechanism of phytanic acid alpha-oxidation, identifying the conversion of this compound to pristanal as a key step in the pathway. This discovery has implications for understanding inherited diseases characterized by impaired phytanic acid alpha-oxidation (Verhoeven et al., 1997).

properties

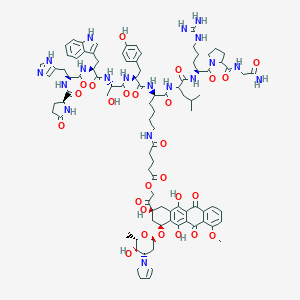

CAS RN |

172787-73-4 |

|---|---|

Molecular Formula |

C41H74N7O18P3S |

Molecular Weight |

1078.1 g/mol |

IUPAC Name |

S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3S,7R,11R)-2-hydroxy-3,7,11,15-tetramethylhexadecanethioate |

InChI |

InChI=1S/C41H74N7O18P3S/c1-25(2)11-8-12-26(3)13-9-14-27(4)15-10-16-28(5)32(50)40(54)70-20-19-43-30(49)17-18-44-38(53)35(52)41(6,7)22-63-69(60,61)66-68(58,59)62-21-29-34(65-67(55,56)57)33(51)39(64-29)48-24-47-31-36(42)45-23-46-37(31)48/h23-29,32-35,39,50-52H,8-22H2,1-7H3,(H,43,49)(H,44,53)(H,58,59)(H,60,61)(H2,42,45,46)(H2,55,56,57)/t26-,27-,28+,29-,32?,33-,34-,35?,39-/m1/s1 |

InChI Key |

WNVFJMYPVBOLKV-PJDIVXIPSA-N |

Isomeric SMILES |

C[C@H](CCC[C@H](C)CCCC(C)C)CCC[C@H](C)C(C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |

SMILES |

CC(C)CCCC(C)CCCC(C)CCCC(C)C(C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |

Canonical SMILES |

CC(C)CCCC(C)CCCC(C)CCCC(C)C(C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |

physical_description |

Solid |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-[(1R,3R,4R)-6-[(4R,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-4,9-dihydroxy-1-methyl-5,10-dioxo-3,4-dihydro-1H-benzo[g]isochromen-3-yl]acetate](/img/structure/B222744.png)

![[(5Z,8E,13Z)-1,11,21-Trihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-25-yl] 2,2-dimethylpropanoate](/img/structure/B222777.png)

![(Z)-4-[(2E)-2-[(2-Methylphenyl)-phenylmethylidene]hydrazinyl]-4-oxobut-2-enoic acid](/img/structure/B222780.png)

![Methyl (1R,2S,6R,8S,9R,13S,14S,15R)-3-[(E)-3,4-dimethylpent-2-enoyl]oxy-11,15,16-trihydroxy-9,13-dimethyl-4,12-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadecane-17-carboxylate](/img/structure/B222805.png)

![[(5Z,8E,13Z)-1,21-Dihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacosa-8,11-dien-25-yl] 2,2-dimethylpropanoate](/img/structure/B222894.png)